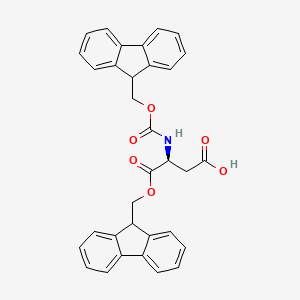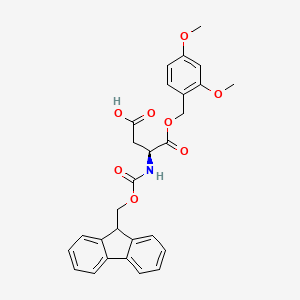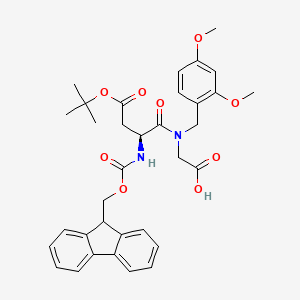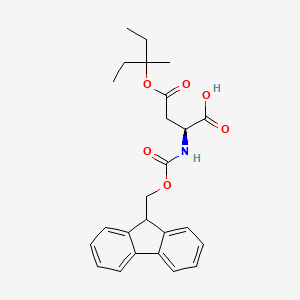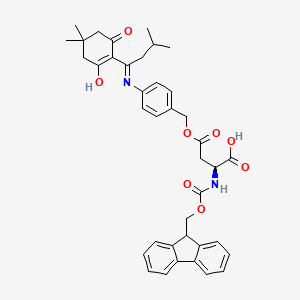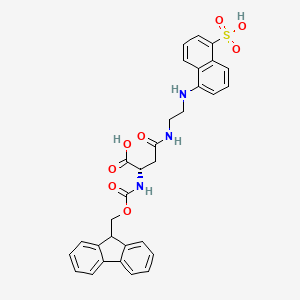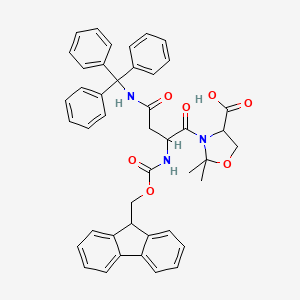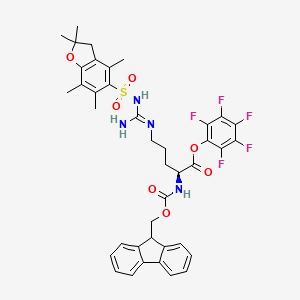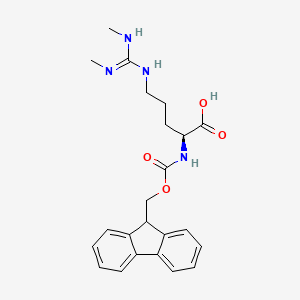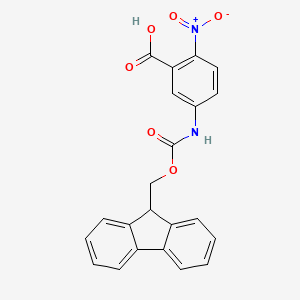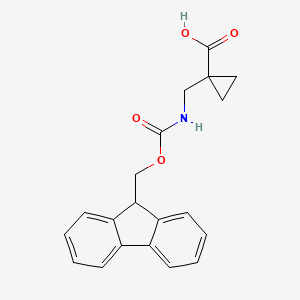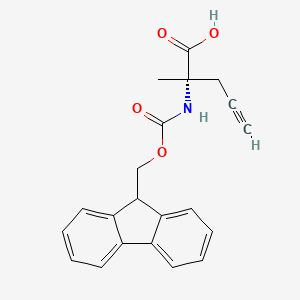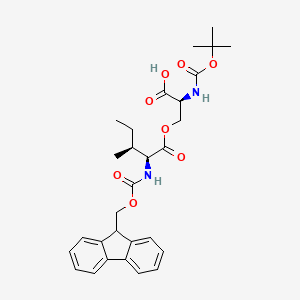
Boc-Ser(Ile-Fmoc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Ser(Ile-Fmoc)-OH: is a compound used in peptide synthesis. It is a derivative of serine, an amino acid, and is protected by two groups: tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). These protecting groups are used to prevent unwanted reactions during the synthesis of peptides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(Ile-Fmoc)-OH typically involves the following steps:
Protection of Serine: Serine is first protected by the tert-butyloxycarbonyl group. This is achieved by reacting serine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Coupling with Isoleucine: The protected serine is then coupled with isoleucine, which is protected by the fluorenylmethyloxycarbonyl group. This coupling is usually carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The final step involves the removal of the protecting groups under specific conditions. The fluorenylmethyloxycarbonyl group is typically removed using a base such as piperidine, while the tert-butyloxycarbonyl group is removed using an acid like trifluoroacetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale protection and coupling reactions: Using automated peptide synthesizers to ensure precision and efficiency.
Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions
Boc-Ser(Ile-Fmoc)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine for fluorenylmethyloxycarbonyl group removal and trifluoroacetic acid for tert-butyloxycarbonyl group removal.
Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide as coupling reagents, with bases like N-methylmorpholine.
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids or peptides coupled with this compound.
科学的研究の応用
Boc-Ser(Ile-Fmoc)-OH is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for synthesizing peptides with specific sequences.
Biological Studies: Investigating the role of serine and isoleucine in biological processes.
Drug Development: Designing peptide-based drugs for various medical conditions.
Industrial Applications: Producing peptides for use in cosmetics, food additives, and other industries.
作用機序
The mechanism of action of Boc-Ser(Ile-Fmoc)-OH involves its role as a protected amino acid derivative in peptide synthesis. The protecting groups prevent unwanted reactions during the synthesis process, ensuring the formation of the desired peptide sequence. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound.
類似化合物との比較
Similar Compounds
Boc-Ser(Thr-Fmoc)-OH: A similar compound where threonine is used instead of isoleucine.
Boc-Ser(Ala-Fmoc)-OH: A similar compound where alanine is used instead of isoleucine.
Uniqueness
Boc-Ser(Ile-Fmoc)-OH is unique due to the presence of isoleucine, which imparts specific properties to the peptides synthesized using this compound. The combination of serine and isoleucine can influence the peptide’s structure, stability, and biological activity.
特性
IUPAC Name |
(2S)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O8/c1-6-17(2)24(26(34)37-16-23(25(32)33)30-28(36)39-29(3,4)5)31-27(35)38-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,6,15-16H2,1-5H3,(H,30,36)(H,31,35)(H,32,33)/t17-,23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCALOWXHFURQQ-DPSWKAHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)
